molecular formula C23H25N3O6 B11015691 3-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(2-methoxyethyl)propanamide

3-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(2-methoxyethyl)propanamide

Cat. No.: B11015691
M. Wt: 439.5 g/mol
InChI Key: OPYCROPQFMLJMI-UHFFFAOYSA-N
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Description

This compound belongs to the isoindoloquinazoline class, characterized by a fused bicyclic core with methoxy and ketone substituents.

Properties

Molecular Formula

C23H25N3O6

Molecular Weight

439.5 g/mol

IUPAC Name

3-(9,10-dimethoxy-5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)-N-(2-methoxyethyl)propanamide

InChI

InChI=1S/C23H25N3O6/c1-30-13-11-24-18(27)10-12-25-21-15-8-9-17(31-2)20(32-3)19(15)23(29)26(21)16-7-5-4-6-14(16)22(25)28/h4-9,21H,10-13H2,1-3H3,(H,24,27)

InChI Key

OPYCROPQFMLJMI-UHFFFAOYSA-N

Canonical SMILES

COCCNC(=O)CCN1C2C3=C(C(=C(C=C3)OC)OC)C(=O)N2C4=CC=CC=C4C1=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(2-methoxyethyl)propanamide typically involves multiple steps, including the formation of the isoindoloquinazoline core and subsequent functionalization. Common synthetic routes may include:

    Formation of the Isoindoloquinazoline Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Functionalization: Introduction of methoxy groups and other functional groups through reactions such as methylation and amide formation.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced techniques such as continuous flow chemistry and automated synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(2-methoxyethyl)propanamide can undergo various chemical reactions, including:

    Oxidation: Conversion of methoxy groups to hydroxyl groups.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Use of nucleophiles or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols.

Scientific Research Applications

Biological Activities

Preliminary studies indicate that compounds similar to 3-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(2-methoxyethyl)propanamide exhibit significant biological activities. These include:

  • Anticancer Activity : Research has shown that related compounds can inhibit the proliferation of various cancer cell lines. For instance, a study evaluated the anti-proliferative effects against A549 (lung cancer), HT-29 (colon cancer), and other cell lines using the MTT assay .
  • Antimicrobial Properties : Compounds derived from the same structural family have demonstrated antimicrobial activities against various pathogens. This suggests potential applications in developing new antibiotics or antifungal agents.
  • Anti-inflammatory Effects : Some derivatives have been associated with anti-inflammatory properties, making them candidates for treating inflammatory diseases.

Case Study 1: Anticancer Evaluation

A study focusing on the anticancer properties of related quinazoline derivatives highlighted their effectiveness against multiple cancer types. The results indicated that certain structural modifications enhanced their potency significantly compared to standard treatments .

Case Study 2: Antimicrobial Testing

Another investigation assessed the antimicrobial activity of compounds with similar structures. The study reported promising results against both Gram-positive and Gram-negative bacteria, suggesting that these compounds could serve as a basis for new antimicrobial drugs .

Mechanism of Action

The mechanism of action of 3-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(2-methoxyethyl)propanamide involves its interaction with specific molecular targets and pathways. This compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Affecting Gene Expression: Altering the expression of genes related to disease processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Functional Group Analysis

The compound’s closest analogs differ in the amide substituent, which critically influences physicochemical and biological properties. Key comparisons include:

Compound Name Amide Substituent Molecular Weight (g/mol) Key Features
3-(9,10-Dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(2-methoxyethyl)propanamide (Target) 2-Methoxyethyl ~495.5 (estimated) Enhanced hydrophilicity due to methoxy group; potential for improved tissue penetration.
3-(9,10-Dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(propan-2-yl)propanamide Isopropyl ~465.5 (estimated) Reduced solubility compared to target compound; hydrophobic interactions may dominate in binding.
Y042-7514: 3-[9,10-Dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl]-N~1~-(3-pyridyl)propanamide 3-Pyridyl ~502.5 (estimated) Aromatic pyridyl group enables π-π stacking and hydrogen bonding; likely targets enzymes with polar active sites (e.g., kinases or proteases).

Biological Activity

The compound 3-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(2-methoxyethyl)propanamide is a complex organic molecule with notable biological activities. Its structure incorporates a quinazoline moiety fused to an isoindole framework, which has been linked to various therapeutic potentials. This article reviews the biological activity of this compound, focusing on its anticancer properties, neuroprotective effects, and other pharmacological activities supported by recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C26H27N5O5C_{26}H_{27}N_{5}O_{5} with a molecular weight of approximately 489.5 g/mol. The presence of multiple functional groups such as methoxy, carbonyl, and amide contributes to its diverse biological activities.

Structural Highlights

Property Value
Molecular FormulaC26H27N5O5
Molecular Weight489.5 g/mol
IUPAC Name3-(9,10-dimethoxy-5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)-N-(2-methoxyethyl)propanamide
LogP1.5646
Polar Surface Area79.905

Anticancer Activity

Research indicates that compounds similar to This compound exhibit significant anticancer properties. A study found that quinazolinone-based hybrids demonstrated potent activity against various cancer cell lines. For instance:

  • In Vitro Studies : Compounds with structural similarities showed IC50 values ranging from 0.36 to 40.90 μM against the MDA-MB-231 breast cancer cell line . The compound's mechanism likely involves inhibition of key enzymes associated with cancer proliferation.

Neuroprotective Effects

Certain analogs of this compound have been reported to protect neuronal cells from oxidative stress. This neuroprotective activity is crucial in developing treatments for neurodegenerative diseases. The exact pathways remain under investigation but may involve modulation of oxidative stress pathways .

Case Studies and Research Findings

  • Study on Quinazolinone Hybrids : A comprehensive review highlighted various quinazolinone-based compounds that exhibited anti-cancer and anti-inflammatory activities. The study emphasized the importance of substituent variations on biological efficacy .
  • Cytotoxicity Assays : In vitro assays using MCF-10A non-tumorigenic cells showed that at concentrations up to 50 µM, most tested compounds did not exhibit cytotoxic effects, maintaining cell viability above 86% . This suggests a favorable safety profile for further development.
  • Molecular Docking Studies : Molecular docking analyses indicated strong binding affinities of the compound to various protein targets involved in cancer progression and inflammation . These findings support the potential for this compound in drug design.

Summary of Biological Activities

Activity Type Description
AnticancerSignificant inhibition of cancer cell proliferation; IC50 values < 40 μM
NeuroprotectionProtects neuronal cells from oxidative damage
Enzyme InhibitionPotential inhibition of key enzymes related to tumor growth and inflammation

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